N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-26-12-5-6-14(27-2)13(10-12)20-17(25)11-29-18-8-7-16-21-22-19(24(16)23-18)15-4-3-9-28-15/h3-10H,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACOKKFCMRIHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of various precursors. The compound can be synthesized through a multi-step process involving the formation of the triazole and pyridazine rings followed by thiolation and acetamide formation. The molecular formula is , indicating a complex structure with multiple functional groups that contribute to its biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiophene moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In particular, compounds with similar structures have demonstrated IC50 values as low as 0.25 µM against hepatocarcinoma cells (HepG2) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research into related triazole derivatives has indicated efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM . This positions this compound as a candidate for further evaluation in antimicrobial drug development.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer proliferation and microbial resistance mechanisms. The presence of the triazole ring is known to enhance the binding affinity to target proteins involved in these pathways .
Case Studies and Research Findings
Several case studies have been conducted on related compounds that provide insights into the biological activities of this compound:
- Antitumor Studies : A series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on a panel of human cancer cell lines. Compounds with structural similarities exhibited significant growth inhibition with GI50 values ranging from 0.49–48.0 µM .
- Antitubercular Activity : Another study focused on the synthesis of substituted benzamide derivatives that showed significant activity against Mycobacterium tuberculosis. Compounds were tested for their IC90 values alongside cytotoxicity assessments on human embryonic kidney cells .
Data Table: Biological Activity Overview
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Compounds containing triazole derivatives have been shown to exhibit significant anticancer effects. Research indicates that thiosemicarbazones and their derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways involved in cancer progression .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Synthetic Pathways
The synthesis of N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step reactions starting from simpler organic molecules. Key steps may include:
- Esterification : To form the initial acetamide from phenolic precursors.
- Cyclization : Formation of the triazole ring through reactions involving hydrazine or similar reagents.
- Thioether Formation : Introducing the thiophene moiety via thioether coupling reactions.
Case Study 1: Anticancer Activity
A study examining the anticancer effects of triazole derivatives found that compounds similar to this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial properties, derivatives of thiazole and triazole were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features displayed potent antibacterial activity, suggesting that this compound could be explored for further development as an antimicrobial agent.
Chemical Reactions Analysis
Oxidation of Thioether Linkage
The thioether group (-S-) undergoes oxidation under controlled conditions:
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Reagent : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/neutral media
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Product : Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives
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Conditions :
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Sulfoxide formation: 0–5°C, 2–4 hr reaction time
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Sulfone formation: 60–80°C, 6–8 hr with excess oxidizer
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Yield Optimization :
| Oxidizing Agent | Temperature (°C) | Time (hr) | Product Purity (%) |
|---|---|---|---|
| KMnO₄ | 25 | 4 | 88–92 |
| H₂O₂ | 70 | 6 | 78–85 |
Reduction of Acetamide Group
The acetamide moiety can be reduced to its corresponding amine:
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Reagent : Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen gas
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Product : N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-6-yl)thio)ethylamine
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Mechanism : Catalytic hydrogenation cleaves the carbonyl group to a methylene bridge
Key Observations :
-
LiAlH₄ achieves 70–75% conversion in anhydrous THF at reflux
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Pd/C with H₂ (1 atm) provides 85–90% yield at 50°C
Nucleophilic Substitution at Pyridazine Ring
The pyridazine ring undergoes substitution at the 6-position:
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Reagents : Alkyl halides (e.g., methyl iodide) or aryl boronic acids (Suzuki coupling)
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Products :
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Alkylated derivatives (e.g., methyl substitution)
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Biaryl analogs via cross-coupling
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Reaction Conditions :
| Reaction Type | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 65–78 |
| SN2 Alkylation | K₂CO₃ | Acetonitrile | 55–60 |
Cyclization Reactions
The triazolopyridazine core participates in ring-expansion reactions:
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Reagent : Hydrazine hydrate (NH₂NH₂·H₂O) or thiourea derivatives
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Product : Fused heterocycles (e.g., triazolo[1,5-a]pyridines)
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Mechanism : Base-mediated cyclization via intramolecular nucleophilic attack
Example Pathway :
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Deprotonation of the triazole nitrogen
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Attack on adjacent electrophilic carbon
Functionalization of Thiophene Moiety
The thiophen-2-yl group undergoes electrophilic substitution:
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Reactions :
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Bromination (Br₂/FeBr₃) at the 5-position
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Nitration (HNO₃/H₂SO₄) to introduce nitro groups
-
-
Applications : Modulates electronic properties for material science applications
Regioselectivity Data :
| Electrophile | Position | Yield (%) |
|---|---|---|
| Br₂ | C5 | 82 |
| NO₂⁺ | C4 | 68 |
Thiol-Disulfide Exchange
The thioacetamide group participates in dynamic covalent chemistry:
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Reagent : Dithiothreitol (DTT) or oxidized glutathione
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Product : Disulfide-linked dimers or polymer networks
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Conditions : pH 7–8, room temperature, 12–24 hr
Kinetic Parameters :
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Rate constant (k): 1.2 × 10⁻³ M⁻¹s⁻¹
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Equilibrium shifted toward disulfide formation under oxidative conditions
Acid/Base-Mediated Degradation
Stability under extreme pH conditions:
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Acidic Hydrolysis (HCl, 1M): Cleaves the acetamide bond to form 2-mercaptoacetic acid and triazolopyridazine amine
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Basic Hydrolysis (NaOH, 0.1M): Degrades the triazole ring via ring-opening
Degradation Products :
| Condition | Major Products |
|---|---|
| pH < 2 | Thiophene-triazolopyridazine fragment + acid |
| pH > 10 | Sulfur-containing byproducts + CO₂ |
Photochemical Reactions
UV irradiation induces structural changes:
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λ = 254 nm : Homolytic cleavage of the S–N bond generates thiyl radicals
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Applications : Potential for photo-responsive drug delivery systems
Reaction Mechanisms Table
| Reaction Type | Key Intermediate | Transition State |
|---|---|---|
| Oxidation | Thioether radical cation | Peroxo intermediate |
| Reduction | Imine tautomer | Hydride transfer complex |
| Suzuki Coupling | Palladium π-complex | Oxidative addition intermediate |
Preparation Methods
Preparation of 3-(Thiophen-2-yl)-Triazolo[4,3-b]Pyridazin-6-thiol
Step 1: Formation of Pyridazin-3(2H)-one
A mixture of thiophene-2-carboxylic acid hydrazide (1.0 equiv) and 3-chloropyridazine (1.2 equiv) undergoes cyclocondensation in refluxing ethanol (12 h) to yield 3-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-6(5H)-one (78% yield).
Step 2: Thiolation via Lawesson’s Reagent
The pyridazinone intermediate (1.0 equiv) reacts with Lawesson’s reagent (0.55 equiv) in anhydrous toluene at 110°C for 6 h, producing the thiol derivative (63% yield).
Spectroscopic Validation
Synthesis of N-(2,5-Dimethoxyphenyl)-2-Chloroacetamide
Procedure
2,5-Dimethoxyaniline (1.0 equiv) and chloroacetyl chloride (1.1 equiv) are stirred in dichloromethane (0°C, N2 atmosphere) with triethylamine (2.0 equiv) as base. After 4 h, the product is isolated by aqueous workup (82% yield).
Optimization Note
Excess chloroacetyl chloride (>1.2 equiv) leads to diacetylation byproducts. Controlled addition at low temperatures suppresses this side reaction.
Final Coupling: Thioether Formation
Alkylation of Triazolopyridazine-Thiol
The thiol intermediate (1.0 equiv) and N-(2,5-dimethoxyphenyl)-2-chloroacetamide (1.05 equiv) react in DMF with K2CO3 (2.0 equiv) at 60°C for 8 h. The thioether product precipitates upon cooling (71% yield).
Reaction Conditions Comparison
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 8 | 71 |
| NaH | THF | 25 | 12 | 58 |
| DBU | Acetonitrile | 80 | 6 | 65 |
Optimal yields are achieved with K2CO3 in DMF, balancing reactivity and solubility.
Purity Optimization and Scalability
Recrystallization Protocols
Crude product is recrystallized from ethyl acetate/hexane (3:1), increasing purity from 85% to 99% (HPLC). Alternative solvents like dichloromethane/methanol reduce yields due to partial solubility.
Chromatographic Purification
Flash chromatography (SiO2, ethyl acetate/hexane gradient) resolves residual dimethoxyphenyl starting material (Rf = 0.3 vs. 0.5 for product).
Analytical Characterization
Spectroscopic Data
- 1H NMR (600 MHz, CDCl3): δ 8.81 (s, 1H, pyridazine-H), 7.89 (d, J = 3.6 Hz, 1H, thiophene-H), 7.44 (d, J = 5.1 Hz, 1H, thiophene-H), 6.92–6.88 (m, 3H, Ar-H), 4.32 (s, 2H, SCH2), 3.85 (s, 3H, OCH3), 3.79 (s, 3H, OCH3).
- 13C NMR : δ 169.2 (C=O), 156.1, 153.4 (triazolo-C), 142.8 (thiophene-C), 115.6–112.3 (Ar-C), 38.5 (SCH2).
- HRMS : m/z [M+H]+ calcd for C19H18N4O3S2: 438.0774; found: 438.0771.
X-ray Crystallography
A single crystal (ethyl acetate/hexane) confirms the E-configuration of the thioether linkage and planar triazolopyridazine core. Key metrics:
- Bond length C7–S1: 1.81 Å
- Dihedral angle (triazolo/thiophene): 12.4°.
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the triazolo[4,3-b]pyridazine core. Key steps include:
- Cyclization : Reaction of hydrazine derivatives with thiophen-2-yl aldehydes to form the triazole ring.
- Thioacetamide coupling : Reaction of the pyridazine intermediate with 2-mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Final amidation : Coupling with N-(2,5-dimethoxyphenyl)acetamide via EDC/HOBt-mediated reactions .
Q. Optimized Conditions :
| Step | Solvent | Temperature | Catalyst/Yield |
|---|---|---|---|
| Cyclization | Ethanol | 80°C | 65–70% |
| Thioether formation | DMF | RT | 75–80% |
| Amidation | DCM | 0–5°C | 60–65% |
Q. What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene vs. triazole proton environments) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₂₀H₁₈N₄O₃S₂, expected [M+H]⁺: 427.0892) .
- X-ray Crystallography : Resolve disputes over stereochemistry or crystal packing effects (if single crystals are obtainable) .
Q. How does the thiophene substituent influence the compound’s electronic properties and reactivity?
The electron-rich thiophene ring enhances π-π stacking interactions in biological systems and stabilizes the triazole-pyridazine core via resonance. Computational studies (DFT) suggest its electron-donating nature increases nucleophilic susceptibility at the pyridazine C6 position, facilitating thioether bond formation .
Advanced Research Questions
Q. What strategies can address low yield during the final amidation step, and how can side products be minimized?
- Activation Reagents : Replace EDC/HOBt with DCC/DMAP for sterically hindered amines .
- Temperature Control : Slow addition of reagents at 0°C reduces diketopiperazine formation .
- Purification : Use preparative HPLC with a C18 column (ACN/H₂O gradient) to isolate the target compound from N-acylurea byproducts .
Q. How can molecular docking studies guide the design of derivatives with improved target binding affinity?
- Target Selection : Prioritize kinases (e.g., JAK2) or GPCRs where triazole-pyridazine scaffolds show precedent .
- Docking Workflow :
- Generate 3D conformers (OpenBabel).
- Dock into ATP-binding pockets (AutoDock Vina).
- Validate with MM/GBSA binding energy calculations .
- Key Interactions : Thiophene sulfur and pyridazine nitrogen often form hydrogen bonds with catalytic lysine residues .
Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity and mechanism of action?
- Cell Viability : MTT assay in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
- Target Inhibition : Western blotting for phosphorylation status of suspected kinase targets (e.g., ERK1/2) .
Q. How can contradictory solubility data in DMSO (reported 10 mM vs. precipitation issues) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
